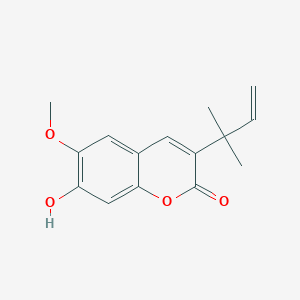

3-(1,1-Dimethylallyl)scopoletin

Description

Structure

3D Structure

Properties

CAS No. |

19723-23-0 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |

InChI |

InChI=1S/C15H16O4/c1-5-15(2,3)10-6-9-7-13(18-4)11(16)8-12(9)19-14(10)17/h5-8,16H,1H2,2-4H3 |

InChI Key |

NEUWPSXOYGGGFO-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |

Canonical SMILES |

CC(C)(C=C)C1=CC2=CC(=C(C=C2OC1=O)O)OC |

melting_point |

132-135°C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

3-(1,1-Dimethylallyl)scopoletin chemical structure and properties

An In-depth Technical Guide to 3-(1,1-Dimethylallyl)scopoletin

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)-2H-chromen-2-one, is a member of the 7-hydroxycoumarins class of organic compounds. It is a derivative of scopoletin, a naturally occurring coumarin found in various plants.[1][2] The core structure consists of a coumarin skeleton with a methoxy group at the C6 position, a hydroxyl group at the C7 position, and a 1,1-dimethylallyl (also known as a prenyl) group attached at the C3 position.[3] This compound has been reported in plants such as Antidesma pentandrum var. barbatum and Ruta graveolens.[4]

Chemical Structure

IUPAC Name: 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[4]

Chemical Formula: C₁₅H₁₆O₄[3][5]

SMILES: COC1=CC2=C(OC(=O)C(=C2)C(C)(C)C=C)C=C1O[3]

InChI Key: NEUWPSXOYGGGFO-UHFFFAOYSA-N[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 260.28 g/mol | [4] |

| Monoisotopic Mass | 260.104859 Da | |

| Physical Description | Solid | [4] |

| Melting Point | 132 - 135 °C | [4] |

| XlogP (Predicted) | 3.5 | [3] |

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for this compound are not extensively published, this section outlines the general methodologies for its synthesis and the evaluation of its biological activity based on studies of related coumarins.

Synthesis

The synthesis of prenylated coumarins like this compound typically involves the introduction of a dimethylallyl group onto the parent coumarin scaffold. A common method is the Claisen rearrangement.[6] The synthesis can be generalized as the reaction of scopoletin with a prenylating agent such as 3,3-dimethylallyl bromide.[6]

Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of coumarin derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Derivatives of the parent compound scopoletin have shown potent cytotoxic activity against various cancer cell lines.[1]

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, the parent compound, scopoletin, and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potent anticancer activities.[1][2][7][8]

Anticancer Activity

Scopoletin and its derivatives have demonstrated significant anticancer effects across various cancer cell lines.[7][9] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[10] For instance, a novel scopoletin derivative, SC-III3, was shown to induce cytotoxicity in hepatocellular carcinoma cells by causing oxidative DNA damage, which in turn activates the Ataxia Telangiectasia-Mutated (ATM) nuclear protein kinase.[1] Activation of ATM triggers downstream signaling cascades involving checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53, ultimately leading to cell cycle arrest and apoptosis.[1][10]

References

- 1. SC-III3, a novel scopoletin derivative, induces cytotoxicity in hepatocellular cancer cells through oxidative DNA damage and ataxia telangiectasia-mutated nuclear protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C15H16O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C15H16O4 | CID 5377569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C15H16O4 | CID 5377569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Scopoletin|lookchem [lookchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Final Step in Scopoletin Modification: A Technical Guide to the Biosynthesis of 3-(1,1-Dimethylallyl)scopoletin in Plants

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of 3-(1,1-Dimethylallyl)scopoletin, a prenylated coumarin with significant biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and the discovery of novel therapeutic agents.

Introduction

Coumarins are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. Their basic chemical structure can be extensively modified through processes such as hydroxylation, methylation, and prenylation, leading to a wide array of compounds with diverse biological functions. This compound is a notable example of a prenylated coumarin, where a dimethylallyl group is attached to the C-3 position of the scopoletin core. This modification often enhances the bioactivity of the parent molecule. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel pharmaceuticals.

The Biosynthetic Pathway: From Phenylpropanoids to Scopoletin

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of its precursor, scopoletin.

The key enzymatic steps leading to scopoletin are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

p-Coumarate 3'-Hydroxylase (C3'H): Further hydroxylates p-coumaric acid to yield caffeic acid.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeic acid to produce ferulic acid.

-

4-Coumarate-CoA Ligase (4CL): Activates ferulic acid to its CoA-ester, feruloyl-CoA.

-

Feruloyl-CoA 6'-Hydroxylase (F6'H) and Coumarin Synthase (COSY): Catalyze the final steps of ortho-hydroxylation and lactonization to form scopoletin.

The Crucial Prenylation Step: Formation of this compound

The final and defining step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C-3 position of the scopoletin molecule. This reaction is catalyzed by a specific prenyltransferase (PT) .

While a specific "scopoletin 3-prenyltransferase" has not yet been isolated and fully characterized from any plant species, the existence of such an enzyme is strongly implied by the natural occurrence of 3-prenylated coumarins. Research on other coumarin prenyltransferases, such as those from Petroselinum crispum (parsley) which prenylate umbelliferone at the C-6 and C-8 positions, suggests that these enzymes are often membrane-bound and exhibit high substrate and regioselectivity.

Quantitative Data on Related Coumarin Prenyltransferases

To provide a framework for the potential kinetic properties of a scopoletin 3-prenyltransferase, we have summarized available data from a characterized coumarin prenyltransferase from Citrus limon that acts on a different coumarin substrate.

| Enzyme | Substrate | Prenyl Donor | Km (Substrate) | Km (Prenyl Donor) | Optimal pH | Divalent Cation Requirement |

| Bergaptol 5-O-geranyltransferase (Citrus limon) | Bergaptol | Geranyl Diphosphate (GPP) | 140 µM | 9 µM | Neutral to weak alkaline | Mg2+, Mn2+, Co2+, Zn2+ |

Table 1: Kinetic properties of a characterized coumarin prenyltransferase. This data can serve as a reference for designing experiments to characterize a putative scopoletin 3-prenyltransferase.

Experimental Protocols

The following protocols are adapted from established methods for the assay of aromatic prenyltransferases and can be modified for the characterization of a scopoletin 3-prenyltransferase.

Preparation of Microsomal Enzyme Fractions

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone).

-

Filter the homogenate through several layers of cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT).

In Vitro Prenyltransferase Assay

-

Prepare a reaction mixture containing:

-

50 µL of the microsomal enzyme preparation

-

10 µL of scopoletin solution (in DMSO, final concentration 10-500 µM)

-

10 µL of DMAPP solution (final concentration 10-500 µM)

-

30 µL of assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

Product Analysis by HPLC

-

Inject the resuspended sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Use a gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (or methanol).

-

Monitor the eluate using a UV-Vis detector at a wavelength suitable for detecting coumarins (e.g., 320-340 nm).

-

Identify and quantify the product by comparing its retention time and UV spectrum with an authentic standard of this compound. Further confirmation can be achieved using mass spectrometry (LC-MS).

Regulation of Biosynthesis

The biosynthesis of coumarins, including their prenylated derivatives, is often regulated by various internal and external stimuli. Transcription factors from the MYB, bHLH, AP2, and WRKY families have been implicated in the regulation of coumarin biosynthetic genes. Environmental stresses such as pathogen attack, UV radiation, and nutrient deficiencies (e.g., iron and phosphorus) can also induce the accumulation of these compounds as part of the plant's defense response. The specific signaling pathways that control the C-3 prenylation of scopoletin are an active area of research.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a key diversification step in coumarin metabolism. While the upstream pathway to scopoletin is well-understood, the identification and characterization of the specific C-3 prenyltransferase remains a critical research goal. The experimental approaches outlined in this guide provide a roadmap for researchers to isolate and characterize this elusive enzyme. A deeper understanding of its catalytic mechanism and regulation will pave the way for the metabolic engineering of plants and microorganisms for the sustainable production of this and other valuable prenylated coumarins for pharmaceutical and other applications.

3-(1,1-Dimethylallyl)scopoletin CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific data for the coumarin derivative 3-(1,1-Dimethylallyl)scopoletin. Due to the limited availability of specific experimental data for this compound in public literature and databases, this guide also furnishes detailed information for its parent compound, scopoletin, to serve as a foundational reference. This document includes the Chemical Abstracts Service (CAS) number for this compound, spectral data for scopoletin, a generalized experimental protocol for coumarin isolation, and a summary of the known biological activities of scopoletin. A generalized workflow for the isolation and characterization of natural products is also provided.

Compound Identification

-

Compound Name: this compound

-

IUPAC Name: 7-hydroxy-6-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

-

CAS Number: 19723-23-0

-

Molecular Formula: C₁₅H₁₆O₄

-

Molecular Weight: 260.28 g/mol

Spectral Data

Table 1: Spectral Data for Scopoletin

| Data Type | Values |

| ¹H NMR | δ 3.93 (s, 3H, -OCH₃), δ 6.23 (d, J=9.2 Hz, 1H, H-3), δ 6.79 (s, 1H, H-8), δ 7.14 (s, 1H, H-5), δ 7.88 (d, J=9.2 Hz, 1H, H-4) |

| ¹³C NMR | δ 56.3 (-OCH₃), δ 103.2 (C-8), δ 109.5 (C-5), δ 111.4 (C-4a), δ 113.4 (C-3), δ 143.5 (C-4), δ 144.1 (C-7), δ 149.8 (C-6), δ 151.2 (C-8a), δ 161.5 (C=O) |

| IR (cm⁻¹) | 3341 (O-H stretch), 2875 (C-H stretch), 1703 (C=O stretch, lactone), 1606 (C=C stretch, aromatic) |

| Mass Spec. | m/z 192 (M⁺), 191 (M-H)⁺ |

Note: NMR data can vary slightly based on the solvent used.

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound is not extensively documented. However, a general methodology for the isolation of coumarins from plant sources, such as Ruta graveolens or Toddalia asiatica where related compounds are found, is presented below.

Generalized Protocol for Coumarin Isolation from Plant Material

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves, roots) is subjected to extraction with a solvent of medium polarity, such as dichloromethane or ethyl acetate, using techniques like maceration or Soxhlet extraction.

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography over silica gel.

-

A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.

-

-

Isolation and Purification:

-

Fractions are monitored by thin-layer chromatography (TLC), often visualized under UV light (coumarins typically fluoresce).

-

Fractions containing compounds with similar TLC profiles are combined.

-

The targeted fractions are further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry, and IR spectroscopy.

-

Biological Activity and Signaling Pathways

There is limited specific information on the biological activities and associated signaling pathways for this compound. The biological profile of its parent compound, scopoletin , has been more extensively studied and includes a wide range of activities.

Known Biological Activities of Scopoletin:

-

Anti-inflammatory: Scopoletin has been shown to exert anti-inflammatory effects.

-

Antioxidant: It demonstrates significant antioxidant properties.

-

Antimicrobial: The compound has reported antibacterial and antifungal activities.

-

Neuroprotective: Studies suggest scopoletin may have protective effects on the nervous system.

The specific impact of the 3-(1,1-dimethylallyl) substitution on the biological activity of the scopoletin scaffold is an area for further research.

Visualizations

As no specific signaling pathway for this compound has been elucidated, a generalized workflow for the isolation and characterization of natural products is provided below. This diagram illustrates a logical experimental flow relevant to the target audience.

Caption: Generalized workflow for natural product isolation.

A Comprehensive Technical Guide to 3-Prenylcoumarins: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties. Among the various substituted coumarins, 3-prenylcoumarins have emerged as a particularly interesting subgroup due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The presence of the lipophilic prenyl group at the C-3 position of the coumarin scaffold is often associated with enhanced bioactivity. This technical guide provides a comprehensive review of the literature on 3-prenylcoumarins, focusing on their synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and the signaling pathways they modulate.

Synthesis of 3-Prenylcoumarins

The synthesis of 3-prenylcoumarins can be achieved through several methods, with the direct prenylation of coumarin precursors being a common approach.

General Synthetic Protocol: Direct Prenylation

A widely used method for the synthesis of 3-prenylcoumarins involves the direct prenylation of a hydroxyl- or alkoxy-substituted coumarin with a prenylating agent in the presence of a Lewis acid catalyst.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of the starting coumarin (1 equivalent) in a dry aprotic solvent (e.g., dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., boron trifluoride etherate, Et₂O–BF₃) (3 equivalents).

-

Addition of Prenylating Agent: To the stirred solution, add the prenylating agent, such as 2-methyl-3-buten-2-ol (5 equivalents), dissolved in the same dry solvent.

-

Reaction Conditions: Heat the reaction mixture to 85°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a mixture of ether and water.

-

Extraction: Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the pure 3-prenylcoumarin.

Biological Activities and Quantitative Data

3-Prenylcoumarins exhibit a range of biological activities, with quantitative data from various studies summarized below.

Anti-inflammatory Activity

Several 3-prenylcoumarins have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cell lines like RAW 264.7.

| Compound | Assay System | IC₅₀ (µM) | Reference |

| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | NO production in RAW264.7 | 8.5 | [2] |

| 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | NO production in RAW264.7 | 6.9 | [2] |

Neuroprotective Effects

Certain prenylated coumarins have shown promise as neuroprotective agents, protecting neuronal cells from excitotoxicity.

| Compound | Assay System | Effective Concentration (µM) | Reference |

| 7-isopentenyloxycoumarin | NMDA-induced toxicity in cortical cell cultures | 1 - 10 | [3] |

| Auraptene | NMDA-induced toxicity in cortical cell cultures | 1 - 10 | [3] |

Antioxidant Activity

The antioxidant potential of coumarin derivatives has been evaluated using various in vitro assays, such as the DPPH radical scavenging method.

| Compound | Assay Method | IC₅₀ (µM) | Reference |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH scavenging | - | [4] |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH scavenging | - | [4] |

| Coumarin-3-sulfonamides (Compound 18) | DPPH scavenging | 7.1 | [5] |

| Coumarin-3-sulfonamides (Compound 19) | ABTS scavenging | 8.8 | [5] |

Note: Some studies did not report specific IC₅₀ values but indicated significant activity.

Experimental Protocols for Key Biological Assays

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Test compounds (3-prenylcoumarins)

-

96-well culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance and reflects the amount of NO produced.

MTT Assay for Cell Viability and Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and the protective effects of compounds against cellular toxins.

Materials:

-

Neuronal cell line (e.g., PC12 or primary cortical neurons)

-

Appropriate cell culture medium

-

Neurotoxin (e.g., NMDA, rotenone, or H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds (3-prenylcoumarins)

-

96-well culture plates

Protocol:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

-

Treatment: Pre-treat the cells with different concentrations of the 3-prenylcoumarin compounds for a specified duration (e.g., 1-2 hours).

-

Induction of Toxicity: Add the neurotoxin to the wells (except for the control group) to induce cell death.

-

Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if using a dual-wavelength reader). Cell viability is proportional to the absorbance.[6][7]

Signaling Pathways Modulated by Coumarins

The anti-inflammatory and antioxidant effects of coumarins, including 3-prenylcoumarins, are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway

The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory genes, including iNOS (inducible nitric oxide synthase), which produces NO. Coumarins can inhibit this pathway, thereby reducing the inflammatory response.

Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Several natural coumarins have been shown to activate this protective pathway.[7][8]

Conclusion

3-Prenylcoumarins represent a promising class of natural product-derived compounds with a wide array of pharmacological activities. Their synthesis is readily achievable, and their biological effects, particularly their anti-inflammatory and neuroprotective properties, are well-documented. The modulation of key signaling pathways like NF-κB and Nrf2 appears to be a central mechanism underlying their bioactivity. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of 3-prenylcoumarins. Further research focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating the promise of these compounds into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-(1,1-Dimethylallyl)scopoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Dimethylallyl)scopoletin, a prenylated derivative of the naturally occurring coumarin scopoletin, is a compound of increasing interest in pharmacological research. Understanding its solubility in common laboratory solvents is a critical first step in experimental design, formulation development, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the available solubility data for the parent compound, scopoletin, and offers detailed experimental protocols to determine the precise solubility of this compound. Furthermore, it explores the known signaling pathways associated with scopoletin, providing a basis for investigating the molecular mechanisms of its dimethylallyl derivative.

Solubility Profile: Insights from the Parent Compound

Quantitative Solubility Data for Scopoletin

| Solvent | Solubility | Temperature | Method |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | Not Specified | Not Specified |

| Dimethylformamide (DMF) | ~50 mg/mL[1] | Not Specified | Not Specified |

| Ethanol | ~2 mg/mL[1] | Not Specified | Not Specified |

| Chloroform | Soluble | Not Specified | Not Specified |

| Hot Ethanol | Soluble | Not Specified | Not Specified |

| Hot Acetic Acid | Soluble | Not Specified | Not Specified |

| Water | Sparingly Soluble[1] / Slightly Soluble | Not Specified | Not Specified |

| Aqueous Buffers | Sparingly Soluble[1] | Not Specified | Not Specified |

| Benzene | Almost Insoluble | Not Specified | Not Specified |

| Cold Ethanol | Slightly Soluble | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.

Saturation Shake-Flask Method (Gold Standard)

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing the selected laboratory solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetone, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.

High-Throughput Kinetic Solubility Assay (Nephelometry)

This method provides a rapid assessment of a compound's tendency to precipitate from a solution and is suitable for early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS).

-

Precipitation Induction: The addition of the aqueous buffer will cause the compound to precipitate if its solubility limit is exceeded.

-

Incubation: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Nephelometric Measurement: Measure the light scattering of the samples in the microplate using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which the first signs of precipitation are observed.

Signaling Pathways of Scopoletin: A Potential Framework for its Derivative

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known pathways of its parent compound, scopoletin, provide a strong foundation for future research.

PI3K/Akt/mTOR Signaling Pathway

Scopoletin has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by scopoletin.

Nrf2/ARE Signaling Pathway

Scopoletin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. This pathway plays a key role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxifying enzymes.

Caption: Activation of the Nrf2/ARE pathway by scopoletin.

Biosynthesis of Scopoletin

The biosynthesis of scopoletin occurs via the phenylpropanoid pathway. Understanding this pathway is essential for the potential biotechnological production of scopoletin and its derivatives.

Caption: Simplified biosynthetic pathway of scopoletin.

Conclusion

While direct solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for researchers. By leveraging the known properties of scopoletin and employing standardized solubility determination protocols, scientists can effectively characterize this promising compound. Furthermore, the exploration of related signaling pathways offers a strategic direction for investigating its pharmacological mechanisms of action, ultimately accelerating its potential translation into therapeutic applications.

References

An In-depth Technical Guide to the Predicted ADME/Tox Properties of 3-(1,1-Dimethylallyl)scopoletin

Executive Summary

3-(1,1-Dimethylallyl)scopoletin is a prenylated coumarin, a class of compounds with diverse biological activities. Understanding its ADME/Tox profile is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the predicted ADME/Tox properties, detailed experimental protocols for their assessment, and relevant biological pathways. The addition of the lipophilic 3-(1,1-dimethylallyl) group to the scopoletin scaffold is expected to significantly influence its pharmacokinetic and toxicological profile compared to the parent compound.

Predicted Physicochemical and ADME Properties

The following tables summarize the predicted physicochemical and ADME properties of the surrogate molecule, 3-(1,1-Dimethylallyl)herniarin. These properties are fundamental in determining the pharmacokinetic behavior of a compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C15H16O3 | Provides the elemental composition. |

| Molecular Weight | 244.29 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (Lipophilicity) | 3.5 - 4.5 | A key determinant of solubility, permeability, and plasma protein binding. |

| Water Solubility (LogS) | -4.0 to -5.0 | Affects dissolution and absorption. Values in this range suggest poor to moderate solubility.[2][5] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration.[6] |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility, which can impact binding to targets and metabolic enzymes. |

| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and membrane permeability. |

Table 2: Predicted ADME Properties

| Parameter | Prediction | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (Papp) | High | Suggests good passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be a substrate for P-gp, a major efflux transporter, which is favorable for oral bioavailability.[7] |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the blood-brain barrier, which could be desirable for CNS targets but a liability for peripheral targets. |

| Plasma Protein Binding | High | High binding to plasma proteins can limit the free fraction of the drug available for therapeutic action and metabolism. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP1A2.[1] |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9.[1] |

| CYP2C19 Inhibitor | No | Unlikely to cause drug-drug interactions via inhibition of CYP2C19. |

| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via inhibition of CYP2D6. |

| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions with a wide range of drugs metabolized by CYP3A4.[1] |

| Excretion | ||

| Total Clearance | Low | Suggests a potentially longer half-life in the body. |

Predicted Toxicological Properties

The following table outlines the predicted toxicity profile of the surrogate molecule. Early identification of potential toxicities is a critical step in drug development.

Table 3: Predicted Toxicity Profile

| Endpoint | Prediction | Potential Implications |

| AMES Mutagenicity | Non-mutagenic | The compound is unlikely to be mutagenic, which is a positive safety indicator.[8] |

| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity through blockade of the hERG potassium channel. |

| Hepatotoxicity | Yes | Potential to cause liver injury. This is a significant concern that would require careful monitoring in preclinical and clinical studies. |

| Skin Sensitization | No | Unlikely to cause an allergic reaction upon skin contact. |

| Oral Rat Acute Toxicity (LD50) | ~500 mg/kg (Class III) | Indicates moderate acute toxicity. |

Experimental Protocols

Detailed methodologies for key in vitro ADME/Tox assays are provided below.

Caco-2 Permeability Assay

This assay is used to predict human intestinal absorption of drugs.[9]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[9][10]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A paracellular marker such as Lucifer yellow is also used to ensure the tightness of the cell junctions.[10][11]

-

Transport Experiment:

-

The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically 2 hours) to determine the A-to-B permeability.[10][11]

-

For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).[10]

-

-

Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[10] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[10]

CYP450 Inhibition Assay

This assay assesses the potential of a compound to cause drug-drug interactions.

-

Incubation: The test compound is incubated with human liver microsomes (which contain CYP enzymes) and a specific substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4).[12]

-

Reaction Initiation: The metabolic reaction is initiated by adding a cofactor mixture containing NADPH.

-

Reaction Termination: After a short incubation period, the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. A dose-response curve is generated to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[13]

hERG Patch-Clamp Assay

This is the gold standard for assessing the risk of drug-induced cardiac arrhythmia.[14]

-

Cell Line: A mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293 cells) is used.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a specific voltage protocol.[15][16]

-

Compound Application: The cells are perfused with a control solution, and then with solutions containing increasing concentrations of the test compound.

-

Data Analysis: The inhibitory effect of the compound on the hERG current is measured at each concentration. A dose-response curve is constructed to determine the IC50 value.[15]

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a compound.[17][18][19][20][21]

-

Bacterial Strains: Histidine-dependent mutant strains of Salmonella typhimurium are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.[17][18]

-

Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][19]

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.[19]

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[18]

Visualization of Workflows and Pathways

ADME/Tox Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of ADME/Tox properties.

Caption: A typical workflow for in vitro ADME/Tox screening.

Nrf2 Signaling Pathway

Prenylated coumarins have been reported to modulate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[22][23] Activation of this pathway can be a mechanism of hepatoprotection or, conversely, could be related to certain toxicities.

Caption: Modulation of the Nrf2 antioxidant pathway by coumarins.

References

- 1. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. phytojournal.com [phytojournal.com]

- 6. eijppr.com [eijppr.com]

- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 8. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]

- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. enamine.net [enamine.net]

- 12. google.com [google.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. sophion.com [sophion.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Mechanism of Action for 3-(1,1-Dimethylallyl)scopoletin: A Technical Guide

Disclaimer: The following is a theoretical guide to the mechanism of action of 3-(1,1-Dimethylallyl)scopoletin. As of the date of this document, there is a lack of direct experimental data for this specific derivative. The proposed mechanisms are extrapolated from the known biological activities of the parent compound, scopoletin, and structure-activity relationships of similar prenylated coumarins.

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Its therapeutic potential has led to interest in the development of synthetic derivatives with enhanced potency and specificity. This compound is one such derivative, featuring a prenyl group at the C3 position of the coumarin ring. This modification is hypothesized to modulate the biological activity of the parent molecule. This technical guide outlines the theoretical mechanism of action of this compound, drawing upon the established pathways of scopoletin and the known influence of prenylation on the bioactivity of phenolic compounds.

Core Theoretical Mechanisms of Action

The addition of a lipophilic 1,1-dimethylallyl (also known as a reverse prenyl) group to the C3 position of scopoletin is predicted to enhance its interaction with cellular membranes and hydrophobic binding pockets of target proteins. This may lead to altered potency and potentially novel mechanisms of action compared to the parent compound. The core theoretical mechanisms are categorized into anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

Scopoletin has been shown to exert anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] The 3-(1,1-Dimethylallyl) derivative is theorized to follow similar pathways, with potentially enhanced efficacy.

The primary proposed mechanism for the anticancer activity of this compound is the induction of programmed cell death, or apoptosis, in cancer cells. This is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The compound is hypothesized to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. This, in turn, activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[6][7]

-

Extrinsic Pathway: It may also upregulate the expression of death receptors on the cancer cell surface, making them more susceptible to apoptosis-inducing ligands.

Several critical signaling pathways implicated in cancer cell survival and proliferation are likely targets of this compound.

-

PI3K/Akt Pathway: Scopoletin is known to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] The prenylated derivative is expected to retain this activity, potentially with greater potency, leading to decreased phosphorylation of Akt and its downstream targets.

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival in many cancers. Scopoletin has been shown to suppress NF-κB activation.[6] this compound is theorized to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and differentiation. The compound may modulate the activity of ERK, JNK, and p38 MAPK, contributing to its anticancer effects.

Scopoletin has been observed to induce cell cycle arrest, particularly at the G0/G1 or G2/M phases, in various cancer cell lines.[8][9] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs). This compound is expected to exhibit similar activity, preventing cancer cells from progressing through the cell cycle and undergoing division.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines.

-

Inhibition of Pro-inflammatory Enzymes: The compound is predicted to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.

-

Suppression of Pro-inflammatory Cytokines: By inhibiting the NF-κB pathway, this compound would theoretically reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and disease. Scopoletin is a known antioxidant.[10]

-

Direct Radical Scavenging: The phenolic hydroxyl group on the coumarin ring of this compound can directly scavenge free radicals, such as the superoxide anion and hydroxyl radical.

-

Upregulation of Antioxidant Enzymes: The compound may also enhance the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, through the activation of the Nrf2 pathway.

Quantitative Data for Scopoletin

The following tables summarize quantitative data for the parent compound, scopoletin, from various in vitro studies. This data provides a baseline for the expected potency of its derivatives.

Table 1: In Vitro Anticancer Activity of Scopoletin

| Cell Line | Assay | IC50 / Effect | Reference |

| HeLa (Cervical Cancer) | MTT Assay | IC50: 7.5 - 25 µM | [8] |

| PC3 (Prostate Cancer) | MTT Assay | IC50: 157 µg/L | [11] |

| KKU-100 (Cholangiocarcinoma) | MTT Assay | IC50: > 500 µM (single agent) | [9] |

| KKU-M214 (Cholangiocarcinoma) | MTT Assay | IC50: > 500 µM (single agent) | [9] |

| MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | IC50 of a derivative: 1.23 µM | [7] |

Table 2: In Vitro Antioxidant Activity of Scopoletin

| Assay | Concentration | Scavenging Activity (%) | Reference |

| DPPH Radical Scavenging | 45 µg/mL | 63.79 | [10] |

| Hydrogen Peroxide Scavenging | 45 µg/mL | 70.21 | [10] |

| Superoxide Radical Scavenging | 45 µg/mL | 68.98 | [10] |

| Hydroxyl Radical Scavenging | 45 µg/mL | 39.97 | [10] |

| Ferrous Ion Chelating | 45 µg/mL | 38.61 | [10] |

Experimental Protocols for Scopoletin

The following are generalized methodologies for key experiments used to characterize the bioactivity of scopoletin. These protocols would be applicable for the investigation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[9]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, caspases), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Theoretical Anticancer Signaling Pathways of this compound.

Experimental Workflow

Caption: General Experimental Workflow for In Vitro Evaluation.

Conclusion

This compound is a promising derivative of scopoletin with theoretical potential for enhanced anticancer, anti-inflammatory, and antioxidant activities. The addition of the 1,1-dimethylallyl group is expected to increase its lipophilicity, thereby improving its cellular uptake and interaction with molecular targets. The proposed mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and NF-κB, are based on the well-documented activities of its parent compound. Further in-depth experimental validation is necessary to confirm these theoretical mechanisms and to fully elucidate the therapeutic potential of this compound.

References

- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1,1-Dimethylallyl)scopoletin from Scopoletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1,1-dimethylallyl)scopoletin, a prenylated coumarin, starting from scopoletin. The synthetic strategy involves a two-step process: the O-prenylation of the 7-hydroxyl group of scopoletin to form 7-(3,3-dimethylallyloxy)-6-methoxycoumarin, followed by a Claisen rearrangement to yield the C-prenylated product. While the Claisen rearrangement of 7-O-prenyl coumarins typically yields 8- or 6-prenylated products, specific reaction conditions can favor the formation of the 3-(1,1-dimethylallyl) isomer. These application notes offer a comprehensive guide to the experimental procedures, including reaction setup, purification, and characterization of the synthesized compounds.

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a wide range of biological activities.[1][2][3] Prenylation, the attachment of a dimethylallyl group, is a common modification of natural products that can significantly enhance their biological properties. The synthesis of this compound is of interest for structure-activity relationship studies and the development of new therapeutic agents. The synthetic route described herein is based on the well-established O-alkylation of a phenol followed by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement).[4]

Synthetic Pathway

The synthesis of this compound from scopoletin proceeds in two main steps, as illustrated in the workflow diagram below. The initial step is the etherification of the hydroxyl group of scopoletin with prenyl bromide to form the 7-O-prenyl ether intermediate. The subsequent step involves a thermal Claisen rearrangement, which can be influenced by the choice of solvent and temperature to favor the desired C-3 substituted product.

Figure 1: Synthetic workflow for the preparation of this compound from scopoletin.

Experimental Protocols

Step 1: Synthesis of 7-(3,3-dimethylallyloxy)-6-methoxycoumarin (Intermediate)

Materials:

-

Scopoletin (1.0 eq)

-

Prenyl bromide (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of scopoletin in anhydrous acetone, add anhydrous potassium carbonate and prenyl bromide.

-

Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove potassium carbonate and wash the residue with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to obtain pure 7-(3,3-dimethylallyloxy)-6-methoxycoumarin.

Step 2: Synthesis of this compound (Final Product)

Materials:

-

7-(3,3-dimethylallyloxy)-6-methoxycoumarin (1.0 eq)

-

High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 7-(3,3-dimethylallyloxy)-6-methoxycoumarin in a high-boiling point solvent in a round-bottom flask.

-

Heat the reaction mixture to reflux (typically 180-220 °C) for 3-5 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data Presentation

The following tables summarize the expected characterization data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| Scopoletin | C₁₀H₈O₄ | 192.17 | Yellowish solid | 204-206 | - |

| 7-(3,3-dimethylallyloxy)-6-methoxycoumarin | C₁₅H₁₆O₄ | 260.28 | White solid | - | 85-95 |

| This compound | C₁₅H₁₆O₄ | 260.28 | Pale yellow solid | - | 40-60 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) |

| Scopoletin | 7.88 (d, J=9.2 Hz, 1H), 7.14 (s, 1H), 6.79 (s, 1H), 6.23 (d, J=9.2 Hz, 1H), 3.93 (s, 3H)[1] | 161.5, 151.2, 149.8, 144.1, 143.5, 113.2, 111.8, 110.1, 103.2, 56.4 | 192 [M]⁺, 191 [M-H]⁻[1] |

| 7-(3,3-dimethylallyloxy)-6-methoxycoumarin | 7.6 (d, J=9.5 Hz, 1H), 6.9 (s, 1H), 6.8 (s, 1H), 6.2 (d, J=9.5 Hz, 1H), 5.5 (t, J=6.5 Hz, 1H), 4.6 (d, J=6.5 Hz, 2H), 3.9 (s, 3H), 1.8 (s, 3H), 1.7 (s, 3H) | 161.2, 152.0, 149.5, 145.0, 143.8, 138.5, 119.0, 113.5, 112.5, 108.0, 101.5, 65.5, 56.5, 25.8, 18.2 | 260 [M]⁺ |

| This compound | 7.5 (s, 1H), 6.9 (s, 1H), 6.8 (s, 1H), 6.1-6.0 (dd, J=17.5, 10.5 Hz, 1H), 5.1-5.0 (m, 2H), 3.9 (s, 3H), 1.5 (s, 6H) | 160.8, 150.5, 148.9, 145.2, 144.0, 143.0, 130.0, 113.0, 112.0, 111.5, 109.0, 56.5, 40.0, 28.0 | 260 [M]⁺ |

Note: The NMR and MS data for the intermediate and final product are predicted values based on known shifts for similar structures and may vary slightly from experimental results.

Signaling Pathways and Logical Relationships

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity of the rearrangement (i.e., whether the allyl group migrates to the C8, C6, or C3 position) can be influenced by steric and electronic factors, as well as the reaction conditions. The diagram below illustrates the logical relationship of the key transformation.

Figure 2: Logical diagram of the Claisen rearrangement showing the transition state and potential products.

Conclusion

The synthesis of this compound from scopoletin provides a valuable route to a potentially bioactive derivative. The two-step protocol involving O-prenylation and a subsequent Claisen rearrangement is a versatile method for the C-prenylation of coumarins. Careful control of the rearrangement conditions is crucial for achieving the desired regioselectivity. The characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized compounds. This protocol should aid in the exploration of the chemical space around the scopoletin scaffold for drug discovery and development.

References

HPLC-MS/MS method for quantification of 3-(1,1-Dimethylallyl)scopoletin

An HPLC-MS/MS method for the sensitive and selective quantification of 3-(1,1-Dimethylallyl)scopoletin has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the analysis of this coumarin derivative in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a prenylated coumarin, a class of compounds known for their diverse pharmacological activities. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The method described herein offers high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of research and drug development applications. This protocol is based on established methods for the quantification of the parent compound, scopoletin, and other related coumarins.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC-MS/MS method.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase (e.g., 3.0 mm id × 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined (e.g., m/z 259.1 → 203.1) |

| MRM Transition (IS) | m/z 217.1 → 175.1 (Xanthotoxin) |

| Collision Energy (Analyte) | To be optimized |

| Collision Energy (IS) | To be optimized |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Xanthotoxin (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., plasma, serum)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Xanthotoxin in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50% methanol to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Xanthotoxin primary stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL Xanthotoxin).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Method

-

Column: C18 reverse-phase (e.g., 3.0 mm id × 150 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-7 min: 90% B

-

7.1-10 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

MS/MS Method

-

Ionization: Electrospray Ionization (ESI), Positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

-

MRM Transitions:

-

This compound: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be determined by infusing a standard solution and performing a product ion scan. A likely transition would involve the loss of the dimethylallyl group.

-

Xanthotoxin (IS): m/z 217.1 → 175.1

-

Method Development and Validation Notes

-

Optimization of MS/MS Parameters: The MRM transitions and collision energies for this compound must be empirically determined by infusing a standard solution into the mass spectrometer. The most abundant and stable fragment ion should be selected for quantification.

-

Chromatography: The gradient elution program should be optimized to ensure baseline separation of the analyte and internal standard from any matrix interferences and to achieve a symmetrical peak shape.

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. This includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Diagrams

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the analytical method and its applications.

References

- 1. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

Application Note: ¹H and ¹³C NMR Characterization of 3-(1,1-Dimethylallyl)scopoletin

Abstract

This application note details the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the coumarin derivative, 3-(1,1-Dimethylallyl)scopoletin. Due to the absence of a complete, experimentally verified dataset in publicly available literature, this note provides a comprehensive predicted analysis based on the known spectral data of the parent compound, scopoletin, and the characteristic chemical shifts of the 1,1-dimethylallyl substituent. This document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development for the identification and characterization of this and structurally related compounds. Detailed experimental protocols for NMR analysis are also provided.

Introduction

Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) is a naturally occurring coumarin with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Chemical modification of the scopoletin scaffold is a common strategy in drug discovery to enhance its therapeutic potential. The introduction of a 1,1-dimethylallyl (also known as a reverse prenyl) group at the C3 position is of particular interest as this modification can significantly impact the molecule's bioactivity. Accurate structural elucidation using NMR spectroscopy is crucial for the confirmation of synthesized or isolated this compound. This note provides the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on the analysis of the known NMR data for scopoletin and the expected influence of the 1,1-dimethylallyl group at the C3 position. The data is presented for a standard NMR solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.50 - 7.60 | s | - |

| H-5 | 6.85 - 6.95 | s | - |

| H-8 | 6.80 - 6.90 | s | - |

| 6-OCH₃ | 3.90 - 4.00 | s | - |

| 7-OH | 5.50 - 6.50 | br s | - |

| H-2' | 5.90 - 6.10 | dd | 17.5, 10.5 |

| H-3'a | 5.00 - 5.10 | dd | 17.5, 1.0 |

| H-3'b | 4.95 - 5.05 | dd | 10.5, 1.0 |

| 1'-(CH₃)₂ | 1.40 - 1.50 | s | - |

Rationale for Prediction:

-

H-4: The substitution at C3 removes the coupling to H-3, resulting in a singlet for H-4. A slight downfield shift is expected due to the electronic effects of the allyl group.

-

H-5 and H-8: The chemical shifts are predicted to be similar to those in scopoletin.

-

6-OCH₃ and 7-OH: These are expected to be in their characteristic regions.

-

1,1-Dimethylallyl Group: The chemical shifts for the vinyl protons (H-2', H-3'a, H-3'b) and the two methyl groups (1'-(CH₃)₂) are based on typical values for this substituent attached to an aromatic system. The vinyl proton H-2' will appear as a doublet of doublets due to coupling with the two non-equivalent geminal protons H-3'a and H-3'b.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160.0 - 162.0 |

| C-3 | 135.0 - 137.0 |

| C-4 | 138.0 - 140.0 |

| C-4a | 112.0 - 114.0 |

| C-5 | 109.0 - 111.0 |

| C-6 | 145.0 - 147.0 |

| C-7 | 150.0 - 152.0 |

| C-8 | 102.0 - 104.0 |

| C-8a | 143.0 - 145.0 |

| 6-OCH₃ | 56.0 - 57.0 |

| C-1' | 40.0 - 42.0 |

| C-2' | 145.0 - 147.0 |

| C-3' | 112.0 - 114.0 |

| 1'-(CH₃)₂ | 27.0 - 29.0 |

Rationale for Prediction:

-

Scopoletin Core: The chemical shifts of the carbons in the coumarin ring are based on the known values for scopoletin, with adjustments for the substituent effect of the 1,1-dimethylallyl group at C3. C3 is expected to shift downfield significantly, and C2 and C4 will also be affected.

-

1,1-Dimethylallyl Group: The chemical shifts for the quaternary carbon (C-1'), the vinyl carbons (C-2' and C-3'), and the methyl carbons are based on standard values for this group.

Experimental Protocols

The following is a general protocol for the NMR characterization of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration and experimental time.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the position of substituents.

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data if acquired.

Visualization of Molecular Structure and Logical Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a general workflow for its characterization.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: General experimental workflow for the NMR characterization of this compound.

Conclusion

This application note provides a detailed predicted ¹H and ¹³C NMR characterization of this compound, along with a standardized protocol for its experimental analysis. The provided data and methodologies are intended to assist researchers in the unambiguous identification and structural confirmation of this and similar coumarin derivatives, thereby facilitating further research into their chemical properties and biological activities. The use of 2D NMR techniques is highly recommended for definitive structural assignment.

Application Notes & Protocols: A Comprehensive Guide to the Isolation of Coumarin Derivatives from Plant Extracts